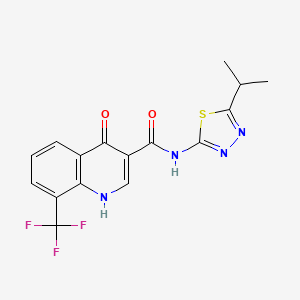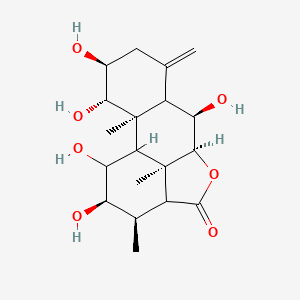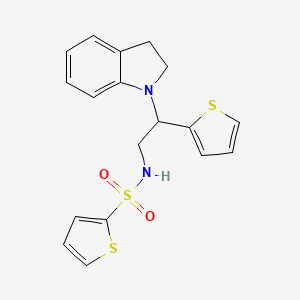
1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H26N4O4 and its molecular weight is 482.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Bioactive Compounds Synthesis
Research has focused on the synthesis and characterization of novel compounds containing the 1,2,4-oxadiazole ring due to their significant biological activities. For instance, Maftei et al. (2013) synthesized natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, demonstrating antitumor activity towards a panel of cell lines, highlighting the potential of such compounds in cancer therapy (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Herbicidal Activity
A series of novel triketone-containing quinazoline-2,4-dione derivatives have been synthesized and evaluated for their herbicidal activity, demonstrating broad-spectrum weed control and excellent crop selectivity. This research direction promises new herbicide discoveries with enhanced efficacy and selectivity, as illustrated by Wang et al. (2014), who reported on the synthesis and herbicidal evaluation of these compounds (Wang, Lin, Cao, Yang, Chen, Hao, Yang, & Yang, 2014).
Chemical Synthesis Methodologies
The exploration of green and sustainable chemistry perspectives for synthesizing quinazoline-2,4(1H,3H)-dione derivatives highlights the importance of environmentally friendly synthetic methods. Vessally et al. (2017) discussed the chemical fixation of CO2 to 2-aminobenzonitriles as a novel strategy, emphasizing the role of such methodologies in the pharmaceutical and biotechnology industries (Vessally, Soleimani‐Amiri, Hosseinian, Edjlali, & Babazadeh, 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione with 1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl) in the presence of suitable reagents and conditions.", "Starting Materials": [ "3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione", "1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)" ], "Reaction": [ "To a solution of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione in a suitable solvent, add a base such as potassium carbonate.", "To the above solution, add 1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl) and a suitable coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC).", "Allow the reaction mixture to stir at room temperature for a suitable time period.", "Isolate the product by filtration or chromatography and purify it by recrystallization." ] } | |
CAS RN |
1207032-05-0 |
Molecular Formula |
C28H26N4O4 |
Molecular Weight |
482.54 |
IUPAC Name |
3-[(4-methylphenyl)methyl]-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C28H26N4O4/c1-18(2)35-22-14-12-21(13-15-22)26-29-25(36-30-26)17-31-24-7-5-4-6-23(24)27(33)32(28(31)34)16-20-10-8-19(3)9-11-20/h4-15,18H,16-17H2,1-3H3 |
InChI Key |
SKQNUSLJVMXONH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2655197.png)
![4-(4-{[1-(2,4-Dimethylbenzoyl)piperidin-3-yl]methoxy}benzoyl)morpholine](/img/structure/B2655198.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide](/img/structure/B2655200.png)



![N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide](/img/structure/B2655207.png)


![N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2655213.png)


